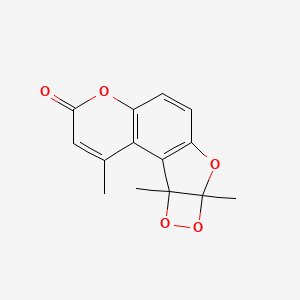
Ccris 4165
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ccris 4165 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of Ccris 4165 involves several methods, including modified solid-state reactions and precipitation techniques. In the modified solid-state reaction, reactive precursor compounds such as amorphous oxides, hydroxides, or carbonates are mixed by milling. The thermal treatment is then adapted to achieve the desired phase composition . Precipitation techniques involve dropping homogeneous solutions into a precipitation agent, followed by washing, drying, and calcination to produce different phase compositions and grain size distributions .
Analyse Des Réactions Chimiques
Ccris 4165 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce simpler compounds .
Applications De Recherche Scientifique
Ccris 4165 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it has been studied for its potential effects on cellular processes. In medicine, this compound is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, it is used in the production of various materials and as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of Ccris 4165 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its effects. The pathways involved in its mechanism of action include the inhibition of specific enzymes and the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Ccris 4165 can be compared with other similar compounds in terms of its chemical structure and reactivity. Similar compounds include those with analogous functional groups and reactivity patterns. For example, compounds like swertianolin (CCRIS-5474) share some similarities in their chemical behavior . this compound is unique in its specific applications and the stability it offers in various reactions .
Propriétés
Numéro CAS |
129812-26-6 |
|---|---|
Formule moléculaire |
C14H12O5 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
3,12,15-trimethyl-6,11,13,14-tetraoxatetracyclo[8.5.0.02,7.012,15]pentadeca-1(10),2(7),3,8-tetraen-5-one |
InChI |
InChI=1S/C14H12O5/c1-7-6-10(15)16-8-4-5-9-12(11(7)8)13(2)14(3,17-9)19-18-13/h4-6H,1-3H3 |
Clé InChI |
IWKVORJQUCGMGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C3=C(C=C2)OC4(C3(OO4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


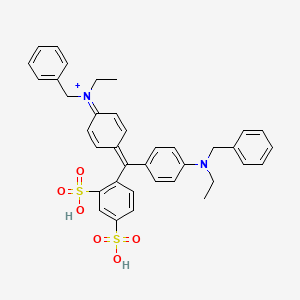
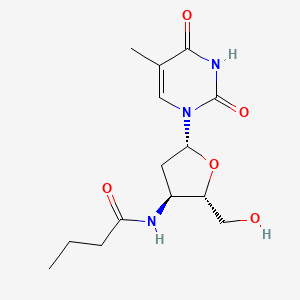
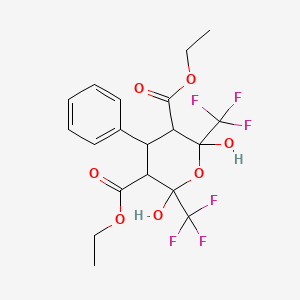
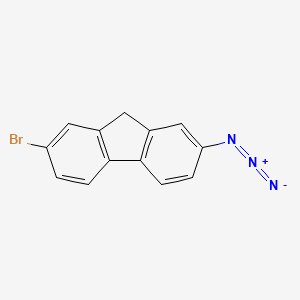
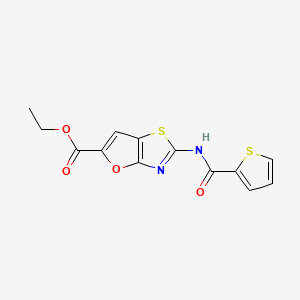

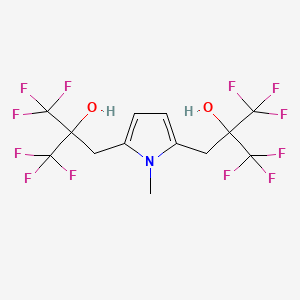

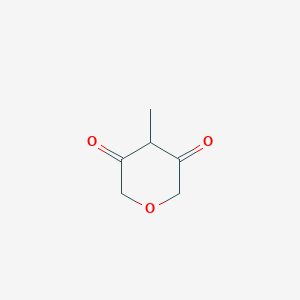
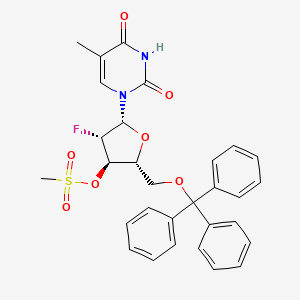
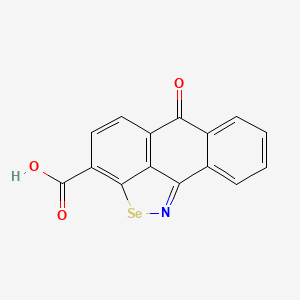
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
